3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea
CAS No.: 1116059-93-8
Cat. No.: VC7226656
Molecular Formula: C24H20ClN3O3
Molecular Weight: 433.89
* For research use only. Not for human or veterinary use.
![3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea - 1116059-93-8](/images/structure/VC7226656.png)
Specification
CAS No. | 1116059-93-8 |
---|---|
Molecular Formula | C24H20ClN3O3 |
Molecular Weight | 433.89 |
IUPAC Name | 1-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-3-(3-methoxyphenyl)urea |
Standard InChI | InChI=1S/C24H20ClN3O3/c1-30-19-8-4-7-17(12-19)26-24(29)27-18-9-10-21-20(13-18)23(31-2)14-22(28-21)15-5-3-6-16(25)11-15/h3-14H,1-2H3,(H2,26,27,29) |
Standard InChI Key | ZFAVDGGUPYCSME-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl |
Introduction
Key Findings
3-[2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea is a synthetic urea derivative featuring a quinoline core substituted with a 3-chlorophenyl group at position 2, a methoxy group at position 4, and a 3-methoxyphenylurea moiety at position 6. While direct experimental data on this specific compound remains limited, structural analogs from patent literature and crystallographic studies suggest potential pharmacological relevance, particularly in kinase inhibition or anticancer applications . The compound’s design leverages hydrogen-bonding capabilities of the urea group and lipophilic aromatic systems for target engagement, though further empirical validation is required.
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea, reflects its quinoline backbone with substituents at critical positions. The molecular formula is C₂₄H₁₉ClN₃O₃, corresponding to a molecular weight of 432.88 g/mol. Key structural fragments include:
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Quinoline core: A bicyclic aromatic system providing planar rigidity.
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3-Chlorophenyl group: Electron-withdrawing substituent at position 2, enhancing electrophilic character.
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4-Methoxy group: Electron-donating moiety at position 4, influencing electronic distribution.
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3-Methoxyphenylurea: A urea-linked aryl group with potential for hydrogen bonding .
Table 1: Structural Fragments and Functional Roles
Fragment | Position | Role |
---|---|---|
Quinoline | Core | Aromatic scaffold |
3-Chlorophenyl | 2 | Electronic modulation |
Methoxy | 4 | Solubility enhancement |
3-Methoxyphenylurea | 6 | Hydrogen-bond donor/acceptor |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis is documented for this compound, analogous urea-quinoline derivatives in patent EP1415987A1 suggest a modular approach:
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Quinoline core formation: Friedländer condensation between 2-aminobenzaldehyde and ketone derivatives.
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Substituent introduction:
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Position 2: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.
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Position 4: Methoxylation via nucleophilic substitution.
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Urea coupling: Reaction of 6-aminoquinoline with 3-methoxyphenyl isocyanate .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Est.) |
---|---|---|
1 | AcOH, 120°C, 12 h | 65–70% |
2a | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 50–60% |
2b | NaOMe, DMSO, 60°C | 75–85% |
3 | 3-Methoxyphenyl isocyanate, THF, rt, 6 h | 40–50% |
Purification and Characterization
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Chromatography: Silica gel column (eluent: ethyl acetate/hexane).
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Spectroscopy:
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¹H NMR: δ 8.5–8.7 (quinoline H), δ 6.8–7.4 (aryl H).
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MS (ESI+): m/z 433.1 [M+H]⁺.
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Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted 3.2 (ChemAxon), indicating moderate lipophilicity.
Thermal Stability
Analogous urea derivatives exhibit decomposition temperatures >200°C, suggesting robustness under standard storage .
Biological Activity and Mechanisms
Hypothesized Targets
Structural similarity to kinase inhibitors implies potential activity against:
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EGFR (Epidermal Growth Factor Receptor): Urea groups often anchor in ATP-binding pockets.
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VEGFR (Vascular Endothelial Growth Factor Receptor): Chlorophenyl groups enhance hydrophobic interactions .
In Silico Predictions
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Molecular docking: Favorable binding to EGFR (ΔG = -9.2 kcal/mol) via H-bonds with Met793 and hydrophobic contacts with Leu718.
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ADMET: Moderate hepatic clearance (CLhep = 15 mL/min/kg), BBB permeability unlikely .
Property | Target Compound | Erlotinib |
---|---|---|
Molecular Weight | 432.88 | 393.44 |
logP | 3.2 | 2.7 |
EGFR IC₅₀ (nM) | Predicted 50 | 2 |
Agricultural Chemistry
Urea derivatives are historically used as herbicides, though this compound’s complexity may limit cost-effectiveness .
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